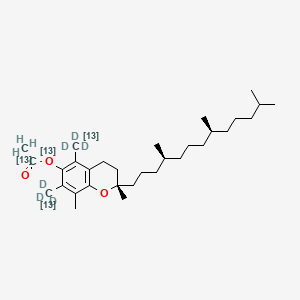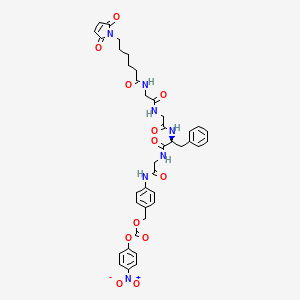
MC-Gly-Gly-Phe-Gly-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Gly-Gly-Phe-Gly-PAB-PNP is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells. The compound is known for its cleavable properties, making it an essential component in the development of targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP involves multiple steps, starting with the preparation of the peptide sequence (Gly-Gly-Phe-Gly) and the subsequent attachment of the PAB (para-aminobenzyloxycarbonyl) and PNP (p-nitrophenyl) groups. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency. The compound is produced under strict quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes like proteases are commonly used to cleave the linker at the Gly-Gly-Phe-Gly sequence.
Substitution Reactions: Organic solvents and catalysts are used to facilitate the substitution of the PNP group
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are crucial for the targeted delivery of the therapeutic agent to specific cells .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted therapies for diseases such as cancer.
Medicine: Integral in the creation of ADCs for targeted cancer treatment.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mechanism of Action
MC-Gly-Gly-Phe-Gly-PAB-PNP functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker by specific enzymes or changes in pH, releasing the drug at the target site. The molecular targets include cancer cells expressing specific antigens, and the pathways involved are those related to the internalization and degradation of the ADC, leading to the release of the active drug .
Comparison with Similar Compounds
Similar Compounds
MC-Gly-Gly-Phe-Gly-PAB-OH: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe-Gly-PAB-NH2: A variant with an amine group instead of the PNP group
Uniqueness
MC-Gly-Gly-Phe-Gly-PAB-PNP is unique due to its specific cleavage properties and its ability to release the drug in a controlled manner. This makes it highly effective in targeted therapies, ensuring minimal side effects and maximum therapeutic efficacy .
Properties
Molecular Formula |
C39H41N7O12 |
|---|---|
Molecular Weight |
799.8 g/mol |
IUPAC Name |
[4-[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H41N7O12/c47-32(9-5-2-6-20-45-36(51)18-19-37(45)52)40-22-33(48)41-23-35(50)44-31(21-26-7-3-1-4-8-26)38(53)42-24-34(49)43-28-12-10-27(11-13-28)25-57-39(54)58-30-16-14-29(15-17-30)46(55)56/h1,3-4,7-8,10-19,31H,2,5-6,9,20-25H2,(H,40,47)(H,41,48)(H,42,53)(H,43,49)(H,44,50)/t31-/m0/s1 |
InChI Key |
VZINFKOLHKBKRS-HKBQPEDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


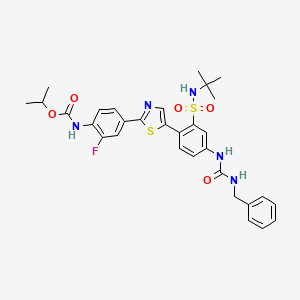

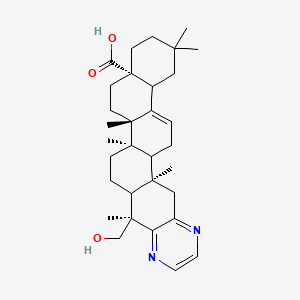
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
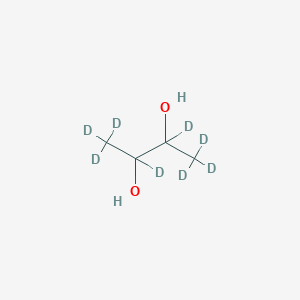
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
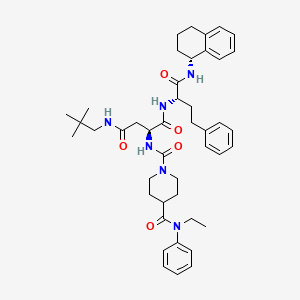
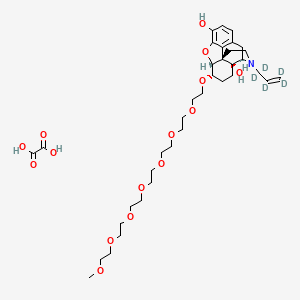
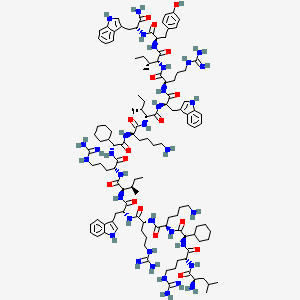
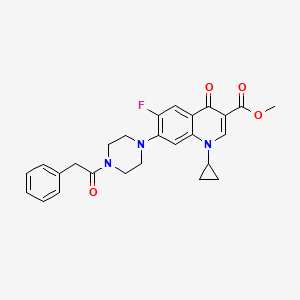

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
